![molecular formula C18H18ClNO B14167176 2-[(3-Chlorophenyl)amino]-2-phenylcyclohexanone CAS No. 3519-25-3](/img/structure/B14167176.png)
2-[(3-Chlorophenyl)amino]-2-phenylcyclohexanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-Chlorophenyl)amino]-2-phenylcyclohexanone is a chemical compound known for its unique structure and properties It features a cyclohexanone core substituted with a phenyl group and a 3-chlorophenylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Chlorophenyl)amino]-2-phenylcyclohexanone typically involves the reaction of cyclohexanone with 3-chloroaniline and phenylmagnesium bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Formation of the Grignard Reagent: Phenylmagnesium bromide is prepared by reacting bromobenzene with magnesium in anhydrous ether.
Addition Reaction: The Grignard reagent is then added to cyclohexanone to form the intermediate compound.
Substitution Reaction: The intermediate is reacted with 3-chloroaniline to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound.
Análisis De Reacciones Químicas
Types of Reactions
2-[(3-Chlorophenyl)amino]-2-phenylcyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of phenylcyclohexanone or phenylcyclohexanoic acid.
Reduction: Formation of phenylcyclohexanol or phenylcyclohexylamine.
Substitution: Formation of substituted phenylcyclohexanones.
Aplicaciones Científicas De Investigación
2-[(3-Chlorophenyl)amino]-2-phenylcyclohexanone has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(3-Chlorophenyl)amino]-2-phenylcyclohexanone involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-2′-chloro-5-nitrobenzophenone
- 3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one
- 2-[(4-Chlorophenyl)amino]-2-phenylcyclohexanone
Uniqueness
2-[(3-Chlorophenyl)amino]-2-phenylcyclohexanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.
This detailed article provides an overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
3519-25-3 |
|---|---|
Fórmula molecular |
C18H18ClNO |
Peso molecular |
299.8 g/mol |
Nombre IUPAC |
2-(3-chloroanilino)-2-phenylcyclohexan-1-one |
InChI |
InChI=1S/C18H18ClNO/c19-15-9-6-10-16(13-15)20-18(12-5-4-11-17(18)21)14-7-2-1-3-8-14/h1-3,6-10,13,20H,4-5,11-12H2 |
Clave InChI |
BBTPEIJYJODHJW-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C(=O)C1)(C2=CC=CC=C2)NC3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Hydroxyethyl)amino]-2-methylpropanenitrile](/img/structure/B14167106.png)
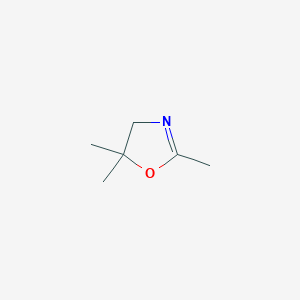
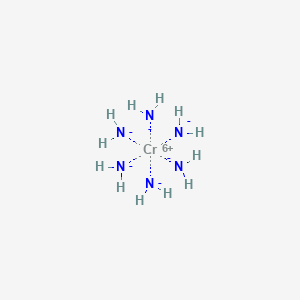


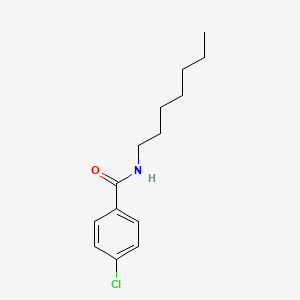
![2,7-dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14167146.png)
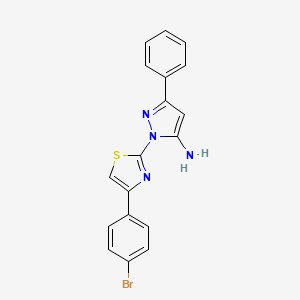
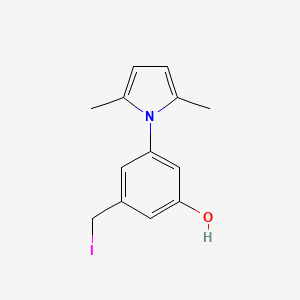
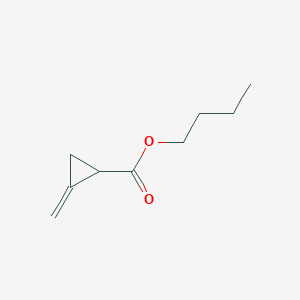
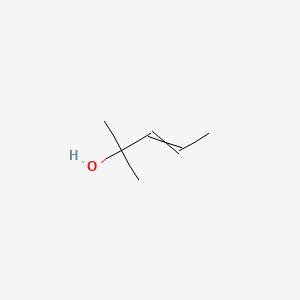
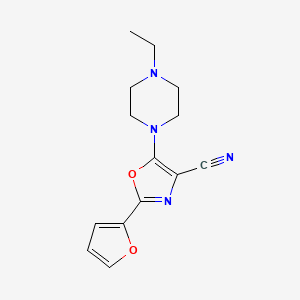
![Carbamic acid, [2-(thiocarbamoyl)ethyl]-,benzyl ester](/img/structure/B14167195.png)

